molecular formula C11H14F3NO B13169139 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol

3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol

Cat. No.: B13169139
M. Wt: 233.23 g/mol
InChI Key: WPRAZMSOEFRBNF-PEHGTWAWSA-N
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Description

3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at the C3 position and a chiral (1S)-1-phenylethylamino substituent at C2. The compound’s stereochemistry and fluorine content are critical to its physicochemical and biological properties. Fluorine atoms enhance metabolic stability and lipophilicity, while the phenylethyl group contributes to π-π interactions in receptor binding.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3,3,3-trifluoro-2-[[(1S)-1-phenylethyl]amino]propan-1-ol

InChI

InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3/t8-,10?/m0/s1

InChI Key

WPRAZMSOEFRBNF-PEHGTWAWSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(CO)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol typically involves the reaction of 3,3,3-trifluoropropene with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Amino-3,3,3-Trifluoro-2-(1H-Indol-3-yl)Propanoate

  • Structural Differences : Replaces the hydroxyl and phenylethyl groups with an indole ring and ethyl ester.
  • Biological Activity: Acts as an intermediate in organofluorine inhibitors of amyloid-beta self-assembly, suggesting fluorine’s role in disrupting protein aggregation .
  • Physicochemical Properties : The indole moiety increases aromatic interactions but reduces solubility compared to the target compound’s hydroxyl group.
Property Target Compound Ethyl 2-Amino-Indolyl Derivative
Molecular Weight ~249 g/mol (estimated) 297.25 g/mol (calculated)
Key Functional Groups –OH, –NH–(1S-phenylethyl) –COOEt, –NH–(indol-3-yl)
Bioactivity Not reported Amyloid-beta inhibition

3,3,3-Trifluoro-2-((4-Methoxyphenyl)Amino)Propan-1-Ol (Compound 8)

  • Structural Differences : Substitutes phenylethyl with 4-methoxyphenyl, introducing an electron-donating methoxy group.
  • Physicochemical Data : NMR (¹H, ¹³C, ¹⁹F) and GC-MS data () indicate higher polarity due to the methoxy group, enhancing aqueous solubility compared to the target compound .
  • Synthetic Insights : Prepared via nucleophilic substitution, suggesting the target compound could be synthesized using analogous amination strategies.
Property Target Compound 4-Methoxyphenyl Derivative
Solubility (logP) Estimated ~2.1 (lipophilic) ~1.5 (higher polarity)
Stability High (C–F bonds) Moderate (methoxy oxidation)

(S)-3,3,3-Trifluoro-2-(((R)-2-Hydroxy-1-Phenylethyl)Amino)Propan-1-Ol

  • Structural Differences : Additional hydroxyl group on the phenylethyl substituent, altering hydrogen-bonding capacity.
  • Stereochemical Impact : The (S,R) configuration () may enhance enantioselective binding to biological targets compared to the target compound’s (1S)-phenylethyl group .
  • Applications: Similar fluorinated amino alcohols are explored in asymmetric synthesis and neuropharmacology.
Property Target Compound (S,R)-Hydroxy-Phenylethyl Derivative
Hydrogen Bond Donors 2 (–OH, –NH–) 3 (–OH, –NH–, –OH)
Molecular Formula C₁₁H₁₄F₃NO₂ C₁₁H₁₄F₃NO₂

(1R,2S)-2-Amino-1-[3,5-Bis(Trifluoromethyl)Phenyl]Propan-1-Ol

  • Structural Differences : Bis(trifluoromethyl)phenyl group increases fluorine content and steric bulk.
  • Safety Considerations : Higher fluorine content may raise toxicity concerns, necessitating rigorous safety profiling.
Property Target Compound Bis(Trifluoromethyl) Derivative
Fluorine Atoms 3 6
logP ~2.1 ~3.5 (estimated)

3-Amino-1,1,1-Trifluoro-2-Methylpropan-2-Ol

  • Structural Differences: Branched methyl group and amino substituent, reducing aromatic interactions.
  • Applications : Hydrochloride salt (CAS 1334546-33-6) indicates use in ionic formulations, contrasting with the target compound’s neutral form .
Property Target Compound 2-Methylpropan-2-Ol Derivative
Molecular Weight ~249 g/mol 161.12 g/mol
Formulation Neutral Ionic (HCl salt)

Biological Activity

3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol is a synthetic organic compound characterized by its unique trifluoromethyl and amino alcohol functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

The molecular formula of this compound is C₁₁H₁₄F₃NO. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The amino alcohol moiety facilitates hydrogen bonding, influencing its pharmacological properties and binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group : Enhances binding affinity to molecular targets.
  • Amino Alcohol Moiety : Facilitates interactions through hydrogen bonding.

These characteristics suggest that the compound may serve as a lead structure for designing therapeutics targeting specific biological pathways.

Interaction Studies

Research has focused on understanding how this compound interacts with various biological targets. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how effectively the compound binds to specific enzymes or receptors.
  • Selectivity Profiling : Determining the compound's specificity towards different biological targets.

Such investigations are crucial for elucidating the mechanism of action and potential therapeutic effects of the compound.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been a focal point in recent research. Variations in substituents at specific positions have shown to influence the potency and selectivity of compounds similar to this compound against cancer cells. For instance, introducing tertiary amine side chains has been linked to improved cytotoxic effects .

Table of Biological Activities

Activity Description
Binding AffinityEnhanced due to trifluoromethyl group; facilitates interaction with targets
CytotoxicityPotential anticancer activity; further studies required
SelectivitySpecific interactions with certain receptors/enzyme systems

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